![molecular formula C23H20FN3OS2 B2703997 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide CAS No. 920165-93-1](/img/structure/B2703997.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20FN3OS2 and its molecular weight is 437.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and other therapeutic properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Its structure includes:
- Benzothiazole moiety : Known for its role in various pharmacological activities.
- Isopropylthio group : Enhances lipophilicity, potentially improving bioavailability.
- Pyridine ring : Contributes to the compound's interaction with biological targets.
The molecular formula is C22H24FN3OS with a molecular weight of 437.6 g/mol .
Antibacterial Activity
Preliminary studies suggest that this compound exhibits significant antibacterial properties. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents. The structural features of the compound facilitate interactions with bacterial targets, enhancing its therapeutic potential .
Anticancer Activity
Research has indicated that benzothiazole derivatives can possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This mechanism is crucial for anticancer activity, suggesting that this compound may also exhibit similar effects .
Table 1: Comparison of Anticancer Activities of Related Compounds
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
8j | 5.2 | Procaspase-3 activation |
8k | 6.6 | Procaspase-3 activation |
N-(4-fluorobenzo[d]thiazol-2-yl) derivatives | Varies | Induction of apoptosis |
The presence of specific functional groups in the structure may enhance selectivity and potency against cancer cell lines, as indicated by structure–activity relationship (SAR) studies .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through procaspase activation suggests a targeted approach to cancer therapy.
- Interaction with Metal Ions : Similar compounds have shown interaction with metal ions like zinc, potentially influencing their biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, providing insights into the potential efficacy of this compound:
- Anticancer Evaluation : A study evaluated a series of benzothiazole derivatives against cancer cell lines, revealing promising results for compounds structurally related to this compound .
- Antimicrobial Testing : Investigations into the antibacterial properties highlighted the effectiveness of benzothiazole derivatives against various bacterial strains, suggesting that this compound could be developed further for antimicrobial applications .
Applications De Recherche Scientifique
Anticancer Activity
The compound has been identified as a potential candidate for cancer therapy due to its ability to inhibit specific oncogenic pathways. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-cancer properties.
- Mechanism of Action : The compound acts as a KRAS inhibitor, targeting the KRAS G12C mutation commonly found in various cancers, including lung cancer. Early clinical data suggest that inhibitors of this nature can effectively reduce tumor growth and improve patient outcomes .
Selective Cytotoxicity
Studies have shown that N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide selectively induces apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies with minimal side effects .
Synthesis of Thiazole Derivatives
This compound serves as a versatile intermediate in the synthesis of various thiazole derivatives, which are known for their diverse biological activities. The incorporation of the thiazole moiety enhances the pharmacological profile of synthesized compounds .
Reaction Conditions and Yields
The synthesis typically involves the following steps:
- Reagents : The reaction often employs phosphonium salts and thiols under specific conditions to achieve high yields.
- Yields : Reports indicate yields exceeding 90% for certain derivatives when optimal conditions are maintained .
Clinical Trials
Recent clinical trials have explored the efficacy of compounds similar to this compound in patients with KRAS mutations. Preliminary results have shown promising responses, with some patients experiencing significant tumor reduction .
Comparative Studies
Comparative studies with other KRAS inhibitors have highlighted the unique properties of this compound:
- Efficacy : Demonstrated higher potency against specific cancer cell lines compared to traditional chemotherapeutics.
- Safety Profile : A favorable safety profile was observed in early-phase trials, suggesting lower incidence rates of adverse effects .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agent | Effective against KRAS mutations |
Selective Cytotoxicity | Induces apoptosis in cancer cells | Minimal impact on normal cells |
Chemical Synthesis | Intermediate for thiazole derivatives | Yields over 90% |
Clinical Trials | Evaluated for efficacy in KRAS mutation cancers | Promising tumor reduction observed |
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS2/c1-15(2)29-18-10-8-17(9-11-18)22(28)27(14-16-5-4-12-25-13-16)23-26-21-19(24)6-3-7-20(21)30-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNSSYRXYZOVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.